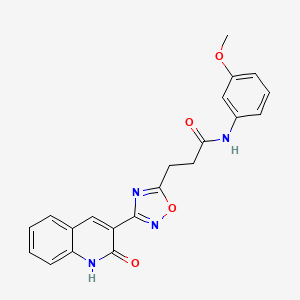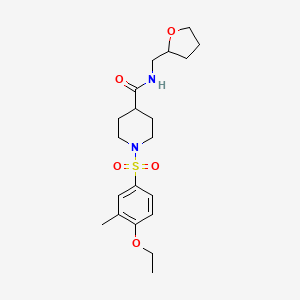
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide, also known as DMQD or 3-((2,5-dimethylphenyl)(2-hydroxy-6-methylquinolin-3-yl)methyl)propanamide, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is not fully understood, but it is thought to involve the formation of a complex between the compound and the target molecule. This complex then emits fluorescence when excited by a light source, allowing for its detection and imaging.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and is not known to have any significant biochemical or physiological effects. However, it is important to note that further studies are needed to fully understand the long-term effects of this compound exposure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is its high sensitivity and selectivity for biological molecules, making it a valuable tool for studying their structure and function. However, there are also some limitations to its use in lab experiments. For example, this compound is relatively expensive and may not be suitable for large-scale studies. Additionally, its fluorescence properties can be affected by factors such as pH and temperature, which may limit its usefulness in certain experimental conditions.
Direcciones Futuras
There are many potential future directions for research on N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide. One area of interest is the development of new and improved synthesis methods that are more efficient and cost-effective. Additionally, there is a need for further studies to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research. Other potential future directions include the development of new fluorescent probes based on the quinoline family of compounds, as well as the exploration of their potential applications in areas such as medical imaging and drug discovery.
Métodos De Síntesis
The synthesis of N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide is a complex process that involves several steps. One of the most commonly used methods is the reaction of 2,5-dimethylphenyl isocyanate with 2-hydroxy-6-methylquinoline in the presence of propionic anhydride and triethylamine. This reaction leads to the formation of this compound as a yellow solid, which can be purified using various techniques such as recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
N-(2,5-dimethylphenyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)propionamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is its use as a fluorescent probe for detecting and imaging biological molecules such as proteins and nucleic acids. This compound has been shown to have high sensitivity and selectivity for these molecules, making it a valuable tool for studying their structure and function.
Propiedades
IUPAC Name |
N-(2,5-dimethylphenyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c1-5-21(25)24(20-11-15(3)6-8-16(20)4)13-18-12-17-10-14(2)7-9-19(17)23-22(18)26/h6-12H,5,13H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEODPFOSQZMKDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(CC1=CC2=C(C=CC(=C2)C)NC1=O)C3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(3-chloro-2-methylphenyl)sulfamoyl]-N-ethyl-2-methylbenzamide](/img/structure/B7720875.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720879.png)





![N-(3-fluorophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7720927.png)


![(E)-methyl 4-((2-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)hydrazono)methyl)benzoate](/img/structure/B7720960.png)

